1-(5-Bromo-2,4-dichlorophenyl)ethanone
Description
Classification and Structural Features within Substituted Acetophenones
1-(5-Bromo-2,4-dichlorophenyl)ethanone belongs to the family of substituted acetophenones, which are derivatives of the simplest aromatic ketone, acetophenone (B1666503). tcd.ie Its structure is defined by an ethanone (B97240) group (-COCH₃) attached to a phenyl ring that is substituted with three halogen atoms: a bromine atom at the 5-position and chlorine atoms at the 2- and 4-positions.
The presence and positioning of these halogens are critical to the compound's chemical behavior. The chlorine and bromine atoms are electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution. However, they also act as directing groups, influencing the position of any subsequent reactions on the ring. The ketone functional group itself is a key reactive site, with the α-carbon (the carbon adjacent to the carbonyl group) being susceptible to a variety of chemical modifications.
Table 1: Structural and Chemical Identity of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₈H₅BrCl₂O | 267.93 | Phenyl ring with one bromo and two chloro substituents, ethanone group. |
| 1-(2,4-Dichlorophenyl)ethanone | C₈H₆Cl₂O | 189.04 | Phenyl ring with two chloro substituents, ethanone group. nist.gov |
| 1-(4-Bromophenyl)ethanone | C₈H₇BrO | 199.05 | Phenyl ring with one bromo substituent, ethanone group. researchgate.net |
| 2-Bromo-1-(2,4-dichlorophenyl)ethanone | C₈H₅BrCl₂O | 267.93 | 2,4-Dichlorophenyl group, α-bromoethanone moiety. nih.gov |
This table is generated based on available chemical information and may be interactive.
A plausible and widely utilized method for the synthesis of such polysubstituted acetophenones is the Friedel-Crafts acylation. uni-siegen.deorganic-chemistry.org In a likely synthetic route for this compound, 1-bromo-2,4-dichlorobenzene (B72097) would be reacted with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). uni-siegen.de The reaction introduces the acetyl group onto the aromatic ring, yielding the desired ketone.
The regioselectivity of this acylation is governed by the directing effects of the existing halogen substituents on the starting material, 1-bromo-2,4-dichlorobenzene.
Academic Significance as Precursors in Advanced Organic Synthesis
The academic and industrial significance of this compound lies in its role as a versatile intermediate for the synthesis of more complex and often biologically active molecules. The presence of multiple reactive sites—the carbonyl group, the α-methyl group, and the halogenated phenyl ring—allows for a diverse range of chemical transformations.
Halogenated acetophenones are well-documented precursors for a variety of heterocyclic compounds, which form the backbone of many pharmaceuticals and agrochemicals. For instance, the α-bromo derivative, 2-bromo-1-(5-bromo-2,4-dichlorophenyl)ethanone, which can be synthesized from the parent compound, is a key building block for constructing thiazole (B1198619), triazole, and pyrimidine (B1678525) rings.
Table 2: Representative Spectroscopic Data for Halogenated Acetophenones
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key IR Absorptions (cm⁻¹) |
| 1-(2-chlorophenyl)ethanone | 7.62–7.65 (m, 1H), 7.47–7.43 (m, 2H), 7.40–7.35 (m, 1H), 2.65 (s, 3H) | 194.0, 136.2, 132.8, 130.6, 130.5, 130.3, 137.2, 34.7 | ~1700 (C=O stretch) |
| 1-(4-chlorophenyl)ethanone | 7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H), 2.61 (s, 3H) | 190.2, 140.5, 132.2, 130.3, 129.2, 30.4 | ~1685 (C=O stretch) |
| 1-(4-bromophenyl)ethanone | 7.86 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.8 Hz 2H), 2.60 (s, 3H) | 190.4, 132.6, 132.2, 130.4, 129.3, 30.4 | ~1680 (C=O stretch) |
Research has demonstrated the utility of similar halogenated acetophenones in the synthesis of various heterocyclic systems. For example, α-haloketones are crucial intermediates in the Hantzsch thiazole synthesis, where they react with thiourea (B124793) or thioamides to form the thiazole ring. They are also employed in the synthesis of 1,2,4-triazoles and 1,5-benzodiazepines, which are known for their diverse pharmacological activities. researchgate.netnih.gov The reaction of an α-haloketone with a hydrazine (B178648) derivative can lead to the formation of a triazole ring, while condensation with o-phenylenediamine (B120857) can yield a benzodiazepine (B76468) structure. nih.gov
While specific documented examples of the use of this compound as a precursor are not extensively reported in readily available literature, its structural features strongly suggest its potential as a valuable starting material for the synthesis of novel derivatives of these and other important heterocyclic systems. Its utility is further underscored by its role as an intermediate in the synthesis of complex molecules like Dapagliflozin, an anti-diabetic agent. nih.gov The unique substitution pattern of the phenyl ring could lead to the development of new chemical entities with unique biological properties.
Structure
3D Structure
Properties
Molecular Formula |
C8H5BrCl2O |
|---|---|
Molecular Weight |
267.93 g/mol |
IUPAC Name |
1-(5-bromo-2,4-dichlorophenyl)ethanone |
InChI |
InChI=1S/C8H5BrCl2O/c1-4(12)5-2-6(9)8(11)3-7(5)10/h2-3H,1H3 |
InChI Key |
MAASYNJUKBGFDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 5 Bromo 2,4 Dichlorophenyl Ethanone
Direct Acylation Routes
Direct acylation methods provide a straightforward approach to introduce an acetyl group onto a halogenated benzene (B151609) ring.
Friedel-Crafts Acylation Strategies of Halogenated Benzenes
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. youtube.comyoutube.com This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.com
In the context of synthesizing 1-(5-bromo-2,4-dichlorophenyl)ethanone, the starting material would be 1-bromo-3,5-dichlorobenzene. The reaction with acetyl chloride and a Lewis acid catalyst would theoretically yield the desired product. However, the presence of multiple deactivating halogen substituents on the benzene ring can significantly hinder the reaction, often requiring harsh reaction conditions and leading to lower yields. The acylium ion, formed by the reaction of the acyl chloride with the Lewis acid, is a key reactive intermediate in this process. libretexts.org
One of the challenges in Friedel-Crafts acylation of polysubstituted benzenes is controlling the regioselectivity. The directing effects of the existing substituents determine the position of the incoming acyl group. For 1-bromo-2,4-dichlorobenzene (B72097), the positions are directed by the competing ortho- and para-directing effects of the halogens.
A study on the benzoylation of isomeric dichlorobenzenes showed that the meta-isomer primarily yields 2,4-dichlorobenzophenone. rsc.org While this involves a benzoyl group instead of an acetyl group, it provides insight into the regiochemical outcomes of acylating dichlorobenzenes.
| Reactant | Reagent | Catalyst | Product | Notes |
| Halogenated Benzene | Acyl Halide | Lewis Acid | Acylated Benzene | A fundamental method for forming aryl ketones. |
| 1-Bromo-3,5-dichlorobenzene | Acetyl chloride | AlCl₃ | This compound | A direct but potentially low-yielding route due to deactivating groups. |
Halogenation of Phenyl Ethanone (B97240) Precursors
An alternative strategy involves the introduction of a bromine atom onto a pre-existing dichlorophenyl ethanone scaffold.
Bromination of 1-(2,4-Dichlorophenyl)ethanone and Analogues
The bromination of 1-(2,4-dichlorophenyl)ethanone is a common method for synthesizing halogenated acetophenones. prepchem.comamazonaws.com This reaction typically involves treating the starting ketone with a brominating agent.
A general procedure involves dissolving 1-(2,4-dichlorophenyl)ethanone in a suitable solvent, such as ethyl ether or chloroform, and then adding bromine (Br₂). prepchem.comamazonaws.com The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is typically washed with water and brine to remove any unreacted bromine and other water-soluble byproducts. The organic layer is then dried and the solvent is evaporated to yield the brominated product.
It is important to note that this method can lead to the formation of different isomers, and the desired this compound may be one of several products. The regioselectivity of the bromination is influenced by the directing effects of the chloro and acetyl groups already present on the benzene ring.
| Starting Material | Brominating Agent | Solvent | Product |
| 1-(2,4-Dichlorophenyl)ethanone | Bromine (Br₂) | Ethyl ether | 2-Bromo-1-(2,4-dichlorophenyl)ethanone |
| 2,4-Dichloroacetophenone | Bromine (Br₂) | Chloroform | 2-Bromo-1-(2,4-dichloro)-ethanone |
Regioselective Bromination Approaches
Achieving regioselectivity in the bromination of aromatic compounds is a significant challenge in synthetic chemistry. mdpi.com The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of electrophilic attack. In the case of 1-(2,4-dichlorophenyl)ethanone, the chloro groups are ortho, para-directing, while the acetyl group is a meta-directing deactivator. The interplay of these electronic effects, along with steric factors, governs the position of the incoming bromine atom.
Various strategies have been developed to enhance the regioselectivity of bromination reactions. These can include the use of specific catalysts, blocking groups, or carefully controlled reaction conditions. For instance, the use of certain zeolites or clays (B1170129) as catalysts has been shown to favor the formation of specific isomers in some bromination reactions. While specific high-yield regioselective methods for the direct bromination of 1-(2,4-dichlorophenyl)ethanone to the 5-bromo isomer are not extensively detailed in the provided search results, the general principles of controlling regioselectivity in electrophilic aromatic substitution are applicable. mdpi.com
Multi-step Synthetic Approaches and Novel Transformations
Multi-step syntheses offer greater control over the final product's structure, often leading to higher yields and purity compared to direct functionalization methods.
Synthesis via Grignard Reagents and Benzamide Intermediates
A versatile multi-step approach for the synthesis of ketones involves the use of Grignard reagents. aroonchande.com This method can be adapted for the synthesis of this compound. A patent describes a method for synthesizing a related compound, 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone, which can serve as a model. google.com
This synthetic route begins with a substituted benzoic acid, which is first brominated. The resulting bromo-substituted benzoic acid is then converted to an acyl chloride using a reagent like thionyl chloride (SOCl₂). mdpi.com This acyl chloride is subsequently reacted with N,O-dimethylhydroxylamine hydrochloride to form a Weinreb amide intermediate. The key advantage of the Weinreb amide is its controlled reactivity towards organometallic reagents.
Finally, the Weinreb amide is treated with a methyl Grignard reagent (e.g., methylmagnesium bromide) to furnish the desired ketone. google.com This method is often high-yielding and avoids the formation of isomeric byproducts that can be a problem in direct acylation or halogenation reactions. google.com
| Step | Reactant | Reagent(s) | Intermediate/Product |
| 1. Bromination | 4-Chloro-2-fluorobenzoic acid | Nitric acid, Silver Nitrate | 5-Bromo-4-chloro-2-fluorobenzoic acid |
| 2. Acyl Chloride Formation | 5-Bromo-4-chloro-2-fluorobenzoic acid | Thionyl chloride | 5-Bromo-4-chloro-2-fluorobenzoyl chloride |
| 3. Weinreb Amide Formation | 5-Bromo-4-chloro-2-fluorobenzoyl chloride | N,O-dimethylhydroxylamine hydrochloride, Pyridine (B92270) | 5-Bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide |
| 4. Ketone Synthesis | 5-Bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide | Methyl Grignard reagent | 1-(5-Bromo-4-chloro-2-fluorophenyl)ethanone |
This multi-step approach highlights the utility of modern synthetic methodologies in preparing complex, highly substituted aromatic compounds with excellent control over the final structure.
Development of Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. ruc.dkorganic-chemistry.org The application of microwave irradiation to the Friedel-Crafts acylation of halogenated benzenes represents a significant advancement in the synthesis of compounds like this compound.
The core of this method involves the reaction of 1-bromo-2,4-dichlorobenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. Under microwave irradiation, the polar reaction mixture absorbs microwave energy directly, leading to rapid and uniform heating. This efficient energy transfer can overcome the activation energy barrier of the reaction more effectively than conventional heating, which relies on thermal conduction.
Several studies have demonstrated the successful application of microwave irradiation for the synthesis of various aryl ketones. For instance, the aroylation of benzene and its derivatives has been efficiently carried out under solvent-free microwave conditions using iron(III) chloride as a catalyst. researchgate.net While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the available literature, the principles from related reactions can be applied. A proposed microwave-assisted synthetic route would involve charging a microwave reactor vessel with 1-bromo-2,4-dichlorobenzene, acetyl chloride, and a suitable Lewis acid catalyst, followed by irradiation at a controlled temperature and power for a short duration.
The choice of catalyst and solvent (or lack thereof) is crucial for the success of microwave-assisted Friedel-Crafts acylation. While traditional Lewis acids like aluminum chloride are effective, they can be corrosive and require stoichiometric amounts. numberanalytics.com Research into greener alternatives has shown that catalysts like bismuth triflate can be efficient, water-tolerant, and recyclable, making them well-suited for microwave-assisted reactions. ruc.dk Furthermore, solvent-free conditions, where the reactants themselves absorb the microwave energy, are often preferred as they align with the principles of green chemistry by reducing waste. organic-chemistry.orgcem.com
One study on the effect of microwave irradiation on Friedel-Crafts acylation noted that while it did not significantly accelerate intermolecular reactions, it had a pronounced accelerating effect on intramolecular reactions. scirp.orgscirp.org This suggests that for the synthesis of this compound, the benefits of microwave assistance are likely to be primarily thermal, leading to faster reaction rates due to the rapid heating of the reaction mixture.
Optimization of Reaction Conditions and Yields in Chemical Synthesis
The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing by-product formation. Key parameters that are typically optimized in a Friedel-Crafts acylation include the choice and amount of catalyst, the solvent, the reaction temperature, and the reaction time.
Catalyst Selection and Loading: The most common catalysts for Friedel-Crafts acylation are Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). numberanalytics.com AlCl₃ is a strong and widely used catalyst for this reaction. numberanalytics.com However, due to the formation of a stable complex with the resulting aryl ketone, more than a stoichiometric amount of the catalyst is often required. numberanalytics.com The optimization of catalyst loading is a critical step to ensure complete reaction without using an excessive amount, which can lead to increased costs and difficult work-up procedures. The development of more efficient catalytic systems, including the use of recyclable and environmentally benign Lewis acids, is an active area of research. allstudyjournal.com
Solvent Effects: The choice of solvent can significantly influence the outcome of a Friedel-Crafts acylation. stackexchange.com Common solvents include halogenated hydrocarbons like dichloromethane (B109758) and dichloroethane, as well as nitrobenzene. The solvent must be inert to the reaction conditions and capable of dissolving the reactants and the catalyst complex. stackexchange.com In some cases, particularly with microwave-assisted synthesis, solvent-free conditions can be employed, which simplifies the process and reduces environmental impact. organic-chemistry.org The polarity of the solvent can also affect the regioselectivity of the reaction, although for the synthesis of this compound from 1-bromo-2,4-dichlorobenzene, the substitution pattern is largely dictated by the directing effects of the existing halogen substituents.
Temperature and Time: Reaction temperature and time are interdependent parameters that need to be carefully controlled. Conventional heating methods may require several hours at elevated temperatures to drive the reaction to completion. Microwave-assisted synthesis, on the other hand, can significantly reduce the reaction time to a matter of minutes due to rapid and efficient heating. ruc.dk Optimization involves finding the minimum temperature and time required to achieve the maximum yield, thereby reducing energy consumption and the potential for side reactions.
Interactive Data Table: Optimization of Friedel-Crafts Acylation Conditions
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Key Considerations |
| Catalyst | AlCl₃, FeCl₃ (often stoichiometric) | AlCl₃, FeCl₃, Bismuth Triflate (often catalytic) | Catalyst activity, cost, and recyclability are important factors. |
| Solvent | Dichloromethane, Dichloroethane, Nitrobenzene | Dichloromethane, or solvent-free | Solvent should be inert and able to dissolve reactants and catalyst complex. |
| Temperature | Typically elevated (e.g., 50-100 °C) | Often higher internal temperatures achieved rapidly | Precise temperature control is crucial to minimize by-products. |
| Time | Several hours | Minutes | Shorter reaction times reduce energy consumption and improve throughput. |
| Yield | Variable, dependent on conditions | Generally higher yields reported for similar reactions | Optimization of all parameters is necessary to maximize yield. |
Considerations for Industrial Scale Production of Related Intermediates
The industrial-scale production of this compound and its intermediates involves several critical considerations beyond what is typically encountered in a laboratory setting. These include cost-effectiveness, safety, process efficiency, and environmental impact. numberanalytics.com The primary industrial route to acetophenones is often through the Friedel-Crafts acylation of the corresponding aromatic precursors. researchgate.net
Raw Material Sourcing and Cost: The cost and availability of the starting materials, 1-bromo-2,4-dichlorobenzene and the acylating agent, are primary economic drivers. Establishing a reliable and cost-effective supply chain for these raw materials is essential for large-scale production.
Process Safety and Hazard Management: Friedel-Crafts acylation reactions can be highly exothermic and often involve corrosive and hazardous materials such as aluminum chloride and hydrogen chloride gas, which is a byproduct of the reaction when using acyl chlorides. numberanalytics.com Proper reactor design with efficient heat exchange systems is crucial to control the reaction temperature and prevent thermal runaways. The handling and neutralization of acidic byproducts and waste streams must be carefully managed to ensure worker safety and environmental compliance.
Catalyst Selection and Recovery: On an industrial scale, the use of stoichiometric amounts of traditional Lewis acids like AlCl₃ generates significant amounts of waste, making the process less economical and environmentally friendly. thermofisher.com Therefore, there is a strong industrial impetus to develop and utilize heterogeneous or recyclable catalysts. Solid acid catalysts, such as zeolites, offer advantages in terms of ease of separation from the reaction mixture and the potential for regeneration and reuse, which can significantly reduce waste and operational costs. thermofisher.com
Process Optimization and Control: For large-scale production, robust and reproducible process control is essential. This involves the precise control of parameters such as reactant addition rates, temperature, and mixing. The use of process analytical technology (PAT) can help in monitoring the reaction in real-time to ensure consistency and optimize yield.
Waste Management and Environmental Impact: The environmental impact of the manufacturing process is a major consideration. This includes minimizing the use of volatile organic solvents, reducing the generation of hazardous waste, and implementing effective waste treatment procedures. The development of "greener" synthetic routes, such as those employing solvent-free conditions or recyclable catalysts, is a key objective in modern industrial chemistry. ruc.dk
Downstream Processing and Purification: The isolation and purification of the final product on a large scale must be efficient and cost-effective. This may involve techniques such as crystallization, distillation, or chromatography. The choice of purification method will depend on the purity requirements of the final product and the nature of any impurities present.
Advanced Characterization Techniques for 1 5 Bromo 2,4 Dichlorophenyl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the magnetic behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
One-dimensional NMR experiments, including ¹H and ¹³C NMR, are the first step in structural analysis. They identify the different chemical environments of the hydrogen and carbon atoms within the molecule.
For 1-(5-Bromo-2,4-dichlorophenyl)ethanone, the ¹H NMR spectrum is expected to be relatively simple, showing two signals for the aromatic protons and one signal for the methyl protons. The electronegativity of the halogen and carbonyl substituents deshields the adjacent protons, causing them to appear at a lower field (higher ppm). The aromatic proton at the C6 position, being ortho to the bromine atom, would likely appear as a singlet, as would the proton at the C3 position. The three protons of the acetyl methyl group are chemically equivalent and would appear as a sharp singlet, typically in the range of 2.5-2.7 ppm.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. libretexts.org Aromatic and carbonyl carbons resonate at a lower field (110-220 ppm) compared to sp³-hybridized carbons like the methyl group (0-90 ppm). libretexts.org The carbonyl carbon (C=O) is particularly distinct and is expected to be the most downfield signal, typically above 190 ppm. libretexts.org The six carbons of the phenyl ring will each produce a distinct signal, with their chemical shifts influenced by the attached halogen atoms. The carbon atom bonded to the bromine (C5) and the carbons bonded to chlorine (C2, C4) will have their chemical shifts significantly affected. docbrown.info The methyl carbon will appear at a much higher field.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Atom | Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic H (C3) | ¹H | 7.5 - 7.8 | Singlet |
| Aromatic H (C6) | ¹H | 7.8 - 8.1 | Singlet |
| Methyl H (CH₃) | ¹H | 2.6 - 2.7 | Singlet |
| Carbonyl C=O | ¹³C | 190 - 195 | Singlet |
| Aromatic C (C1) | ¹³C | 135 - 140 | Singlet |
| Aromatic C (C2) | ¹³C | 132 - 136 | Singlet |
| Aromatic C (C3) | ¹³C | 130 - 133 | Singlet |
| Aromatic C (C4) | ¹³C | 138 - 142 | Singlet |
| Aromatic C (C5) | ¹³C | 118 - 122 | Singlet |
| Aromatic C (C6) | ¹³C | 133 - 137 | Singlet |
| Methyl C (CH₃) | ¹³C | 28 - 32 | Singlet |
To definitively assign the signals observed in 1D NMR and confirm the bonding network, two-dimensional (2D) NMR experiments are utilized. These techniques show correlations between nuclei, revealing their connectivity through bonds.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (¹H-¹H J-coupling). sdsu.edu For this compound, the aromatic protons and the methyl protons are isolated from each other by more than three bonds. Therefore, no cross-peaks would be expected in a COSY spectrum, confirming the isolated nature of the proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment identifies direct, one-bond correlations between protons and the carbons they are attached to. emerypharma.com In the spectrum of the title compound, this would show cross-peaks connecting the ¹H signal of the methyl group to its corresponding ¹³C signal, and the signals of the two aromatic protons to their respective aromatic carbon signals. This allows for the unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. sdsu.edu Key expected correlations for this compound would include:
A correlation from the methyl protons to the carbonyl carbon.
Correlations from the methyl protons to the C1 carbon of the aromatic ring.
Correlations from the aromatic proton at C3 to carbons C1, C2, C4, and C5.
Correlations from the aromatic proton at C6 to carbons C1, C2, C4, and C5.
These HMBC correlations would provide definitive evidence for the placement of the acetyl group and the relative positions of the substituents on the aromatic ring.
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, allowing for the determination of the elemental formula of a molecule. The molecular formula of this compound is C₈H₅BrCl₂O. The presence of bromine and chlorine, which have characteristic isotopic distributions (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic pattern for the molecular ion peak. HRMS can confirm the exact mass of the most abundant isotopologue (containing ⁷⁹Br, and two ³⁵Cl atoms) and match it to the calculated value, providing strong evidence for the compound's elemental composition.
Table 2: Calculated Exact Masses for Major Isotopologues of this compound
| Isotopologue Formula | Calculated Exact Mass (Da) | Relative Abundance |
| C₈H₅⁷⁹Br³⁵Cl₂O | 277.8846 | High |
| C₈H₅⁸¹Br³⁵Cl₂O | 279.8826 | High |
| C₈H₅⁷⁹Br³⁵Cl³⁷ClO | 279.8817 | Medium |
| C₈H₅⁸¹Br³⁵Cl³⁷ClO | 281.8796 | Medium |
Combining chromatography with mass spectrometry allows for the separation of compounds from a mixture before their detection.
GC-MS: Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. amazonaws.com this compound is sufficiently volatile to be analyzed by GC-MS. The mass spectrum obtained would show the molecular ion peak and characteristic fragment ions. nist.gov Common fragmentation pathways for acetophenones include the alpha-cleavage of the methyl group to form a [M-15]⁺ ion (loss of •CH₃) and the cleavage of the acyl group to form a stable acylium ion [CH₃CO]⁺ (m/z 43) and the halogenated benzoyl cation [C₇H₂BrCl₂O]⁺.
LC-MS: Liquid chromatography is used for less volatile or thermally sensitive compounds. longdom.org LC-MS could also be employed for the analysis of this compound, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). umb.edulongdom.org This method is particularly useful for analyzing reaction mixtures or environmental samples to identify and quantify the compound.
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a powerful tool for identifying functional groups. The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the carbonyl (C=O) group stretch, expected in the region of 1680-1700 cm⁻¹. nist.gov Other characteristic absorptions would include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the methyl group (around 2850-3000 cm⁻¹), aromatic C=C stretching bands (around 1450-1600 cm⁻¹), and absorptions corresponding to the C-Cl and C-Br bonds at lower frequencies (typically below 800 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic ketones like this compound possess chromophores that absorb UV light. The spectrum is expected to show absorptions corresponding to π→π* transitions of the aromatic ring and the carbonyl group, as well as the n→π* transition of the carbonyl group. physchemres.orgdergipark.org.tr The presence of halogen substituents on the benzene (B151609) ring can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted acetophenone (B1666503).
Table 3: Predicted Vibrational and Electronic Spectroscopy Data
| Technique | Predicted Absorption | Assignment |
| IR | 1680 - 1700 cm⁻¹ | C=O (carbonyl) stretch |
| IR | 3000 - 3100 cm⁻¹ | Aromatic C-H stretch |
| IR | 1450 - 1600 cm⁻¹ | Aromatic C=C stretch |
| UV-Vis | 250 - 280 nm | π→π* transition |
| UV-Vis | 300 - 330 nm | n→π* transition |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. britannica.comgesteinslabor.de The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint of the molecule. britannica.com
For this compound, the FT-IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups. The most prominent peak would be from the carbonyl (C=O) stretching vibration of the ketone group, which typically appears as a strong, sharp band in the region of 1680-1740 cm⁻¹. libretexts.org Specifically for aromatic ketones, this peak is often observed around 1685 cm⁻¹. The presence of electron-withdrawing halogen substituents on the aromatic ring can slightly shift this frequency.
Other significant absorptions include those from the C-H bonds of the methyl group and the aromatic ring. Aromatic C-H stretching vibrations are typically found in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl group occurs between 2850-2960 cm⁻¹. libretexts.org The in-ring C-C stretching vibrations of the phenyl group produce a series of peaks in the 1400-1600 cm⁻¹ range. libretexts.org Furthermore, characteristic absorptions for the carbon-halogen bonds are expected at lower wavenumbers; C-Cl stretching vibrations generally appear between 550-850 cm⁻¹, and the C-Br stretch is found at an even lower frequency, typically in the 515-690 cm⁻¹ range. libretexts.orgspectroscopyonline.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H (methyl) | Stretching | 2960 - 2850 | Medium-Weak |
| Carbonyl (C=O) | Stretching | 1700 - 1680 | Strong |
| Aromatic C=C | In-ring Stretching | 1600 - 1400 | Medium-Weak |
| C-Cl | Stretching | 850 - 550 | Strong-Medium |
| C-Br | Stretching | 690 - 515 | Strong-Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. nih.gov This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light, such as conjugated π-systems and carbonyl groups. scribd.comlibretexts.org
The structure of this compound contains two key chromophores: the dichlorobromophenyl ring and the carbonyl group. The interaction between these groups dictates the electronic absorption profile. The primary electronic transitions observed for this molecule are π → π* and n → π*. libretexts.org
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions resulting in strong absorption bands. For the substituted benzene ring, these transitions give rise to characteristic absorption bands, often below 280 nm. The n → π* transition involves the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the carbonyl oxygen, to a π* antibonding orbital. scribd.comlibretexts.org These transitions are lower in energy and intensity compared to π → π* transitions and typically occur at longer wavelengths. libretexts.org The conjugation of the carbonyl group with the aromatic ring shifts the absorption maxima (λmax) to longer wavelengths, an effect known as a bathochromic or red shift. scribd.com The halogen substituents can act as auxochromes, further modifying the absorption characteristics. scribd.com
| Transition Type | Associated Chromophore | Expected Wavelength Range (nm) | Relative Intensity |
|---|---|---|---|
| π → π | Substituted Phenyl Ring / Conjugated System | 240 - 280 | High |
| n → π | Carbonyl Group (C=O) | 300 - 330 | Low |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edu This non-destructive technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of a compound's solid-state structure. carleton.eduijream.org The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a periodic lattice, governed by Bragg's Law. carleton.edu
While specific crystallographic data for this compound is not publicly available, analysis of structurally similar compounds, such as halogenated phenyl ethanone (B97240) derivatives, provides insight into the expected structural parameters. For instance, a related compound, 2-Bromo-1-phenylethanone, crystallizes in the orthorhombic system. nih.gov An SCXRD analysis of this compound would determine its crystal system (e.g., monoclinic, orthorhombic), space group, and precise unit cell parameters. It would also reveal the exact bond lengths of C-C, C=O, C-Cl, and C-Br, as well as the bond angles defining the molecular geometry. Furthermore, this technique elucidates the packing of molecules in the crystal lattice, identifying any significant intermolecular interactions like halogen bonding or π–π stacking that stabilize the solid-state structure.
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇BrO |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 4.1459 (2) |
| b (Å) | 9.6731 (5) |
| c (Å) | 18.8178 (9) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 754.66 (6) |
| Z (Molecules per unit cell) | 4 |
Integration of Multiple Spectroscopic Data for Complex Structure Analysis
While each analytical technique provides valuable information, the most confident and comprehensive structural elucidation is achieved by integrating data from multiple spectroscopic methods. drawellanalytical.com The combination of FT-IR, UV-Vis, and SCXRD, often supplemented by other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), allows for cross-validation and a holistic understanding of the molecule's identity and properties. drawellanalytical.comfigshare.com
For this compound, the integration process would proceed as follows:
Functional Group Identification (FT-IR): The FT-IR spectrum would first confirm the presence of the key functional groups: a carbonyl group (strong peak ~1690 cm⁻¹), an aromatic ring, and aliphatic C-H bonds. The low-wavenumber region would suggest the presence of carbon-halogen bonds. gesteinslabor.dedrawellanalytical.com
Electronic System Analysis (UV-Vis): The UV-Vis spectrum would corroborate the presence of a conjugated system, showing characteristic π → π* and n → π* transitions. This confirms the electronic interaction between the aromatic ring and the ketone.
Definitive Structure and Stereochemistry (SCXRD): A successful single-crystal X-ray diffraction study would provide the ultimate proof of structure. It would confirm the connectivity of atoms established by other methods and precisely define the substitution pattern on the benzene ring (i.e., the relative positions of the bromo, chloro, and acetyl groups). It would also reveal the molecule's conformation in the solid state, including the dihedral angle between the phenyl ring and the carbonyl group.
This integrated approach mitigates the ambiguities that can arise from a single technique. For example, while FT-IR can identify a carbonyl and a substituted benzene ring, it cannot definitively establish the substitution pattern. SCXRD resolves this ambiguity completely. Similarly, theoretical calculations, such as those from Density Functional Theory (DFT), can be used to predict spectra and geometries, which are then compared with experimental data from FT-IR, UV-Vis, and XRD to achieve a high level of confidence in the structural assignment. mdpi.com This synergy between different analytical techniques is crucial for the rigorous characterization of complex organic molecules. drawellanalytical.com
Mechanistic and Kinetic Studies of Reactions Involving the Chemical Compound
Investigation of Reaction Pathways and Intermediate Formation
Reactions involving 1-(5-Bromo-2,4-dichlorophenyl)ethanone are expected to follow pathways characteristic of ketones, with the halogen substituents on the phenyl ring primarily exerting electronic effects on the reaction rates and the stability of intermediates. A common reaction for ethanones is α-halogenation, which can proceed via different pathways depending on the reaction conditions.
Under acidic conditions, the reaction is anticipated to proceed through an enol intermediate. The mechanism involves the protonation of the carbonyl oxygen, followed by the removal of an α-hydrogen to form the enol. This enol then acts as a nucleophile, attacking an electrophilic halogen. The formation of the enol is generally the rate-determining step in this process.
In contrast, base-promoted α-halogenation occurs via an enolate intermediate. A base abstracts an α-hydrogen to form a resonance-stabilized enolate, which then reacts with the halogen. This process is typically faster than acid-catalyzed halogenation and can be more challenging to control, often leading to polyhalogenation. The electron-withdrawing nature of the bromo and chloro substituents on the phenyl ring of this compound would likely influence the acidity of the α-hydrogens and the stability of the enol or enolate intermediates.
A study on the bromination of various acetophenone (B1666503) derivatives indicated that the reaction proceeds efficiently, and the nature of the substituents on the phenyl ring affects the reaction's outcome. For instance, electron-withdrawing groups can impact the reaction rate and yield. researchgate.net
| Reaction Condition | Key Intermediate | General Characteristics |
| Acidic | Enol | Rate-determining step is enol formation; reaction rate is often independent of halogen concentration. |
| Basic | Enolate | Kinetically controlled; prone to polyhalogenation due to increased acidity of remaining α-hydrogens after initial halogenation. |
Understanding Regioselectivity and Stereoselectivity in Halogenated Ethanone (B97240) Transformations
Regioselectivity in the context of this compound primarily pertains to reactions at the α-carbon versus reactions on the aromatic ring. For α-halogenation, the reaction is inherently regioselective for the α-position. However, if the ketone were unsymmetrical with two sets of α-hydrogens, the choice of which proton is removed would be a key factor. In acid-catalyzed halogenation, the more thermodynamically stable, more substituted enol is typically formed, leading to halogenation at the more substituted α-carbon. stackexchange.com Conversely, base-promoted halogenation is kinetically controlled, and the most acidic proton is removed, which is often at the less sterically hindered position. stackexchange.com
Stereoselectivity becomes relevant if a new chiral center is formed during a reaction. For instance, in the reduction of the carbonyl group to a hydroxyl group, if the reducing agent is chiral or if a chiral catalyst is used, one enantiomer of the resulting alcohol may be formed in excess. Similarly, in reactions of α-halo ketones, the stereochemistry of the starting material can influence the stereochemical outcome of subsequent reactions. The formation of an enol or enolate intermediate, which is planar, can lead to a racemic mixture of products if a new stereocenter is created at the α-carbon, unless a chiral reagent or catalyst is employed. nih.gov
Catalytic and Non-Catalytic Reaction Mechanisms
Many reactions of ketones can be catalyzed to improve reaction rates and selectivity.
Catalytic Mechanisms:
Acid Catalysis: As mentioned, acid catalysis is common for α-halogenation, proceeding through an enol intermediate. The acid protonates the carbonyl oxygen, making the α-hydrogens more susceptible to removal.
Base Catalysis: Base-catalyzed reactions proceed via an enolate. This is a common strategy for various condensation reactions as well.
Lewis Acid Catalysis: Lewis acids can also catalyze reactions of ketones by coordinating to the carbonyl oxygen, thereby activating the ketone towards nucleophilic attack. For instance, Mg(ClO4)2 has been used as a Lewis acid catalyst in the α-halogenation of 1,3-dicarbonyl compounds. researchgate.net
Copper-Catalyzed Reactions: Copper catalysts have been employed in various halogenation reactions, including the C-H halogenation of aromatic and heteroaromatic compounds. beilstein-journals.orgmdpi.com While not directly α-halogenation of a ketone, this demonstrates the utility of copper in facilitating halogenation reactions. Studies on the bromination of 4-chloroacetophenone have shown that copper bromide can be used as a brominating agent, resulting in a moderate yield. nih.gov
Non-Catalytic Mechanisms: Some reactions of this compound may proceed without a catalyst, although they might require harsher conditions such as high temperatures or the use of highly reactive reagents. For example, direct bromination with Br2 can occur, but the reaction is often accelerated by the presence of an acid. nih.gov
| Catalyst Type | General Role in Ketone Reactions |
| Brønsted Acid | Protonates the carbonyl oxygen, facilitating enol formation. |
| Brønsted Base | Abstracts an α-hydrogen to form a nucleophilic enolate. |
| Lewis Acid | Coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |
| Transition Metals (e.g., Copper) | Can facilitate halogenation and other coupling reactions through various catalytic cycles. |
Kinetic Analysis of Reaction Rates and Mechanistic Insights
Kinetic studies are essential for elucidating reaction mechanisms. For the α-halogenation of ketones, kinetic data has been instrumental in confirming the proposed intermediates.
In acid-catalyzed halogenation , the reaction rate is typically found to be first order with respect to the ketone and first order with respect to the acid catalyst, but zero order with respect to the halogen. This is strong evidence that the rate-determining step is the formation of the enol intermediate, which does not involve the halogen.
A study on the kinetics of the acetophenone-phenylhydrazine reaction showed that the reaction rate is influenced by substituents on the acetophenone ring and the polarity of the solvent. asianpubs.orgasianpubs.org This suggests that for this compound, the electron-withdrawing bromo and chloro substituents on the phenyl ring would likely decrease the electron density at the carbonyl carbon, potentially affecting the rates of reactions involving nucleophilic attack at this position.
Furthermore, kinetic investigations into the bromination of chloroacetanilides have demonstrated the influence of steric hindrance and the electronic effects of halogen substituents on the reaction rates. ijream.org A study on the bromination of 4-chloroacetophenone using pyridine (B92270) hydrobromide perbromide found that reaction temperature and time significantly impact the yield, with optimal conditions identified for maximizing the desired product. researchgate.netnih.gov
| Kinetic Parameter | Implication for Mechanism |
| Rate = k[Ketone][H+] | Suggests acid-catalyzed enol formation is the rate-determining step. |
| Rate = k[Ketone][Base] | Consistent with rate-determining formation of the enolate. |
| Substituent Effects | Electron-withdrawing groups on the phenyl ring can influence the pKa of α-hydrogens and the electrophilicity of the carbonyl carbon, thereby affecting reaction rates. cdnsciencepub.com |
Computational Chemistry and Theoretical Modeling of 1 5 Bromo 2,4 Dichlorophenyl Ethanone
Density Functional Theory (DFT) Applications for Molecular Structure and Properties
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. metu.edu.tr For halogenated acetophenones, a key structural feature is the conformation of the acetyl group relative to the substituted phenyl ring. DFT calculations are used to find the minimum energy conformation by exploring the potential energy surface. metu.edu.tr
The planarity of the molecule and the rotational barrier around the bond connecting the carbonyl carbon and the phenyl ring are of significant interest. researchgate.net For many substituted acetophenones, the planar conformation, where the acetyl group lies in the same plane as the aromatic ring, is the most stable arrangement. However, steric hindrance from bulky ortho-substituents can lead to non-planar, or orthogonal, conformations. rsc.org In the case of 1-(5-bromo-2,4-dichlorophenyl)ethanone, the chlorine atom at the ortho (C2) position influences the preferred orientation of the acetyl group. DFT calculations can quantify the energy difference between planar and non-planar structures and determine the rotational energy barrier, providing insight into the molecule's conformational flexibility at different temperatures. researchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. numberanalytics.comlibretexts.org
The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical indicators of a molecule's kinetic stability, chemical reactivity, and electronic properties. numberanalytics.comdntb.gov.ua A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the presence of three electron-withdrawing halogen atoms (one bromine and two chlorine) significantly influences its electronic structure. These halogens tend to lower the energy levels of both the HOMO and LUMO. nih.gov
DFT calculations are used to compute the energies of the HOMO and LUMO and to visualize their spatial distribution. This analysis reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance during a chemical reaction.
Beyond HOMO and LUMO energies, conceptual DFT provides a range of reactivity descriptors that quantify different aspects of a molecule's reactivity. mdpi.comscirp.org These descriptors are calculated from the orbital energies and provide a more detailed picture of the molecule's chemical behavior.
Table 1: Key Reactivity Descriptors Calculated via DFT
| Descriptor | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added to a molecule. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. A negative value indicates stability. mdpi.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic character. researchgate.net |
Computational methods are highly effective in simulating and helping to interpret various types of molecular spectra. This is particularly useful for confirming the structure of a newly synthesized compound or for understanding the origin of specific spectral features.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the stretching, bending, and torsional motions of the atoms and directly relate to the absorption bands observed in an experimental IR spectrum. Calculated frequencies are often systematically scaled to achieve better agreement with experimental data, accounting for approximations in the theoretical model and the absence of anharmonicity. nih.gov
UV-Vis Spectroscopy: The absorption of ultraviolet and visible light by a molecule involves the excitation of electrons from occupied to unoccupied orbitals. Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Vis spectra. mdpi.comumass.edu It calculates the energies of electronic transitions and their corresponding oscillator strengths, which determine the absorption wavelengths (λmax) and intensities. nih.govresearchgate.net For this compound, TD-DFT can predict the λmax values corresponding to π→π* and n→π* transitions involving the aromatic ring and the carbonyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most reliable approaches for calculating the magnetic shielding of atomic nuclei. modgraph.co.uk These shielding values are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Calculations can provide theoretical ¹H and ¹³C NMR chemical shifts for each unique atom in this compound, aiding in the assignment of complex experimental spectra. pdx.edulibretexts.org
Advanced Computational Techniques for Chemical Reactivity Prediction
Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing detailed insights into reaction mechanisms and the factors that control them.
To understand how a chemical reaction occurs, it is essential to characterize the transition state (TS)—the highest energy point along the reaction pathway that connects reactants to products. DFT is widely used to locate the geometry of transition states and calculate their energies.
The energy difference between the reactants and the transition state is the activation energy (Ea) of the reaction. This value is crucial for determining the reaction rate. By modeling the transition states for various possible reaction pathways involving this compound, such as nucleophilic addition to the carbonyl group or substitution on the aromatic ring, chemists can predict which reaction is most likely to occur and under what conditions. These calculations provide a detailed map of the potential energy surface, elucidating the complete reaction mechanism and the energetics of all intermediates and transition states.
Most chemical reactions are performed in a solvent, which can have a profound impact on molecular properties and reactivity. rsc.orgnih.govresearchgate.net Therefore, it is often necessary to include the effects of the solvent in computational models to obtain realistic results. nih.gov
Explicitly modeling every solvent molecule is computationally very expensive. A more common and efficient approach is to use an implicit solvation model, where the solvent is treated as a continuous medium with a characteristic dielectric constant (ε). wikipedia.orgwikipedia.org The Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) are two of the most widely used implicit solvation models. wikipedia.orgpyscf.orgq-chem.comq-chem.com
In these models, the solute molecule (e.g., this compound) is placed in a cavity within the dielectric continuum. The charge distribution of the solute polarizes the surrounding solvent, which in turn creates a reaction field that interacts with the solute. This solute-solvent interaction is incorporated into the DFT calculation, allowing for the prediction of geometries, properties, and reaction energetics in different solvents. researchgate.net This is crucial for accurately simulating spectroscopic signatures and reaction pathways that are sensitive to the polarity of the environment. rsc.org
Theoretical Examination of Intermolecular Interactions and Complex Formation
The supramolecular architecture and physicochemical properties of crystalline solids are governed by a complex network of intermolecular interactions. In the case of this compound, the presence of a phenyl ring, a carbonyl group, and multiple halogen substituents (one bromine and two chlorine atoms) allows for a variety of non-covalent interactions that dictate its crystal packing and potential for complex formation. Computational methods are instrumental in dissecting and quantifying these forces.
Theoretical studies on similarly halogenated organic compounds reveal that interactions such as halogen bonds, hydrogen bonds, and π-π stacking are crucial in stabilizing the crystal lattice. mdpi.commdpi.com Halogen bonds (C-X···A, where X is a halogen and A is a Lewis base) are particularly significant for this molecule. The bromine and chlorine atoms can act as halogen bond donors, interacting with the carbonyl oxygen or halogen atoms of neighboring molecules, which serve as acceptors. mdpi.com The strength of these interactions is influenced by the geometry, with angles approaching 180° typically indicating stronger bonds. mdpi.com
In addition to halogen bonds, weak C-H···O hydrogen bonds are expected, where the carbonyl oxygen acts as a hydrogen bond acceptor, linking molecules into chains or more complex networks. nih.gov The aromatic phenyl ring can participate in π-π stacking interactions, further contributing to the stability of the crystal structure. mdpi.com
Computational tools like Hirshfeld surface analysis and energy framework calculations are employed to visualize and quantify these intermolecular contacts. mdpi.com Hirshfeld analysis provides a detailed map of close contacts on the molecular surface, while energy frameworks calculate the interaction energies (electrostatic, polarization, dispersion, and repulsion) between molecular pairs, offering a quantitative understanding of the crystal's supramolecular architecture. mdpi.comcetjournal.it Studies on related compounds show that electrostatic and dispersion energies are often the dominant contributors to the stability conferred by hydrogen and halogen bonds. mdpi.com The interplay of these varied interactions ultimately determines the formation of specific supramolecular synthons, which are the fundamental building blocks of the crystal structure.
Table 1: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Description |
|---|---|---|---|
| Halogen Bond | Aromatic C-Br / C-Cl | Carbonyl Oxygen (O=C), Halogen (Br/Cl) | Directional interaction involving the electropositive region (σ-hole) on the halogen atom. |
| Hydrogen Bond | Aromatic C-H, Methyl C-H | Carbonyl Oxygen (O=C) | Weak electrostatic interaction contributing to the formation of molecular chains or sheets. nih.gov |
| π-π Stacking | Dichlorobromophenyl ring | Dichlorobromophenyl ring | Interaction between the π-systems of adjacent aromatic rings, contributing to crystal packing stability. mdpi.com |
| Dipole-Dipole | Carbonyl group (C=O) | Carbonyl group (C=O) | Electrostatic interaction between the permanent dipoles of the polar carbonyl groups. |
Computational Prediction of Reactivity and Selectivity in Substituted Ethanones
Computational chemistry provides powerful tools for predicting the reactivity and selectivity of organic molecules, including substituted ethanones (acetophenones). Methods based on Density Functional Theory (DFT) are widely used to analyze the electronic structure and predict how a molecule will behave in a chemical reaction. mdpi.comacs.org For this compound, the nature and position of the halogen substituents on the phenyl ring significantly modulate its reactivity compared to unsubstituted acetophenone (B1666503).
A key approach for understanding chemical reactivity is Frontier Molecular Orbital (FMO) theory. samipubco.commdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the resulting HOMO-LUMO gap are crucial descriptors. A smaller HOMO-LUMO gap generally implies higher reactivity. samipubco.com The halogen atoms (Br, Cl) are electron-withdrawing groups, which are expected to lower the energy of both the HOMO and LUMO. This can affect the molecule's susceptibility to nucleophilic or electrophilic attack.
Conceptual DFT introduces global and local reactivity descriptors that quantify these tendencies. mdpi.com The global electrophilicity index (ω), for instance, measures a molecule's ability to accept electrons. peerj.com Electron-withdrawing substituents typically increase the electrophilicity index, suggesting enhanced reactivity towards nucleophiles. peerj.com Conversely, local reactivity descriptors, such as the Fukui functions or Parr functions, identify the most reactive sites within a molecule. researchgate.net For this compound, these calculations would likely pinpoint the carbonyl carbon as the primary electrophilic site, susceptible to nucleophilic addition, and the α-carbon of the ethanone (B97240) group as a potential site for enolization or substitution. acs.org
Computational studies on substituted ketones have demonstrated a strong correlation between the electronic properties conferred by substituents and the activation barriers of reactions. researchgate.net For example, DFT calculations on the reaction of α-bromoacetophenones with nucleophiles have shown that electron-withdrawing substituents on the phenyl ring can alter the reaction mechanism, favoring carbonyl addition over direct substitution. acs.org By calculating the potential energy surface for a given reaction, theoretical models can predict the most likely reaction pathways and the stereochemical or regiochemical outcomes, thus explaining the origins of selectivity. escholarship.orgnih.gov
Table 2: Influence of Substituent Type on Calculated Electronic Properties of Acetophenones
| Substituent Type | Example | Expected Effect on HOMO-LUMO Gap | Expected Effect on Electrophilicity | Predicted Reactivity toward Nucleophiles |
|---|---|---|---|---|
| Electron-Donating | -OCH3, -CH3 | Increase | Decrease | Decreased |
| Weakly Deactivating | -H (Reference) | Reference | Reference | Reference |
| Strongly Deactivating (Electron-Withdrawing) | -Cl, -Br, -NO2 | Decrease | Increase | Increased acs.orgpeerj.com |
Note: This table presents generalized trends observed in computational studies of substituted aromatic ketones. samipubco.com
Synthetic Utility and Derivatization of 1 5 Bromo 2,4 Dichlorophenyl Ethanone
Nucleophilic Substitution Reactions at the Electrophilic Centers
The molecular structure of 1-(5-bromo-2,4-dichlorophenyl)ethanone features several electrophilic centers susceptible to nucleophilic attack. The primary sites for such reactions are the carbonyl carbon of the ethanone (B97240) moiety and the carbon atom of the methyl group (α-carbon), especially after activation.
The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond. It can react with various nucleophiles, such as organometallic reagents or amines, leading to addition or condensation products.
More significant for synthetic diversification is the α-carbon of the acetyl group. While not electrophilic in its native state, it can be readily functionalized to become a site for nucleophilic substitution. A common strategy involves α-halogenation, typically bromination, to produce 2-bromo-1-(5-bromo-2,4-dichlorophenyl)ethanone. This α-haloketone is a potent electrophile, readily undergoing SN2 reactions with a wide array of nucleophiles. For instance, S-alkylation of thiol-containing heterocycles, such as 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, with α-bromoketones is a well-established method for creating new carbon-sulfur bonds. mdpi.com This reaction proceeds by nucleophilic attack of the sulfur atom on the electrophilic α-carbon, displacing the bromide ion. mdpi.com This strategy is fundamental to the construction of more complex molecules, including many of the heterocyclic systems discussed in subsequent sections.
| Electrophilic Center | Activation Strategy | Example Nucleophile | Reaction Type |
|---|---|---|---|
| Carbonyl Carbon | None required | Grignard Reagents, Amines | Nucleophilic Addition / Condensation |
| α-Carbon | α-Halogenation (e.g., bromination) | Thiols, Amines, Azides | S_N2 Substitution |
| Aromatic Carbon (C-Br) | Palladium-catalysis | Organoboron reagents | Cross-Coupling (e.g., Suzuki) |
Transformation of the Carbonyl Moiety (e.g., Reduction to Alcohols)
The carbonyl group in this compound is a key functional handle that can be transformed to introduce new functionalities. One of the most common and synthetically useful transformations is its reduction to a secondary alcohol.
This reduction can be efficiently achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695) is a standard and mild method for converting ketones to secondary alcohols. mdpi.comresearchgate.net The reaction involves the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield 1-(5-bromo-2,4-dichlorophenyl)ethanol. This transformation is valuable as it introduces a chiral center and a hydroxyl group that can be used for further derivatization, such as esterification or etherification. The reduction of a ketone intermediate to a secondary alcohol has been documented as a key step in the synthesis of novel racemic secondary alcohols derived from heterocyclic structures. mdpi.com
Beyond simple reduction, the carbonyl moiety can participate in other transformations. For example, it can undergo reductive amination with an amine in the presence of a reducing agent to form a secondary amine. Alternatively, it can react with phosphorus ylides in a Wittig reaction to form an alkene, thereby creating a new carbon-carbon double bond. These transformations highlight the versatility of the carbonyl group in extending the molecular framework.
Construction of Complex Ring Systems and Heterocycles
This compound is an important starting material for the synthesis of various heterocyclic ring systems. Its utility often relies on its conversion into a more reactive intermediate, such as an α-haloketone or a chalcone (B49325), which then undergoes cyclization with appropriate reagents.
Imidazo[1,2-a]pyridines are a class of fused nitrogen heterocycles with significant interest in medicinal chemistry. rsc.org A prevalent synthetic route to this scaffold involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. nih.gov
In this context, this compound must first be halogenated at the α-position, for instance, using bromine to form 2-bromo-1-(5-bromo-2,4-dichlorophenyl)ethanone. This intermediate can then react with a substituted 2-aminopyridine. The reaction mechanism proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen of 2-aminopyridine, followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine (B132010) ring system. This method allows for the direct incorporation of the 5-bromo-2,4-dichlorophenyl moiety at the 2-position of the imidazopyridine core.
The synthesis of both thiadiazole and pyrimidine (B1678525) derivatives can be effectively initiated from this compound.
Pyrimidine Synthesis: Pyrimidines are often constructed via the cyclization of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine, urea, or thiourea (B124793). bu.edu.eg A common pathway involves the initial conversion of this compound into a chalcone. This is achieved through a Claisen-Schmidt condensation with an appropriate aromatic aldehyde in the presence of a base like potassium hydroxide. ijper.orgderpharmachemica.com The resulting α,β-unsaturated ketone, (E)-1-(5-bromo-2,4-dichlorophenyl)-3-(aryl)prop-2-en-1-one, serves as the three-carbon fragment for cyclization. Reaction of this chalcone with reagents like urea, thiourea, or guanidine (B92328) hydrochloride under basic conditions leads to the formation of the corresponding pyrimidine, pyrimidine-2-thione, or 2-aminopyrimidine (B69317) ring, respectively. derpharmachemica.comimpactfactor.org
Thiadiazole Synthesis: 1,3,4-Thiadiazoles can be synthesized from α-haloketones. dlsu.edu.ph Following the α-bromination of this compound, the resulting 2-bromo derivative can be reacted with thiosemicarbazide. This reaction typically leads to the formation of a 2-hydrazinyl-1,3,4-thiadiazole derivative through a Hantzsch-type condensation, which is a key step in building fused heterocyclic systems like imidazo[2,1-b] bu.edu.egijper.orgderpharmachemica.comthiadiazoles. dlsu.edu.ph
| Target Heterocycle | Key Intermediate from this compound | Cyclization Partner | Reference Strategy |
|---|---|---|---|
| Imidazo[1,2-a]pyridine | 2-Bromo-1-(5-bromo-2,4-dichlorophenyl)ethanone | 2-Aminopyridine | nih.gov |
| Pyrimidine | Chalcone derivative | Urea, Thiourea, Guanidine | ijper.orgderpharmachemica.comimpactfactor.org |
| 1,3,4-Thiadiazole | 2-Bromo-1-(5-bromo-2,4-dichlorophenyl)ethanone | Thiosemicarbazide | dlsu.edu.ph |
| Triazolo[1,5-a]pyridine | N-(Pyridin-2-yl)benzimidamide derivative | Intramolecular oxidative cyclization | organic-chemistry.org |
The synthesis of bu.edu.egijper.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines often involves the construction of the 1,2,4-triazole (B32235) ring onto a pre-existing 2-aminopyridine core. organic-chemistry.org One established method involves the PIFA-mediated intramolecular oxidative annulation of N-(pyridin-2-yl)benzimidamides. organic-chemistry.org To utilize this compound in this approach, it would first need to be converted into the corresponding benzimidamide derivative. This could potentially be achieved by converting the ketone into an oxime, followed by a Beckmann rearrangement to an amide, and subsequent transformation into the required N-(pyridin-2-yl)benzimidamide intermediate. This intermediate would then undergo a metal-free oxidative N-N bond formation to yield the final fused heterocyclic product, carrying the 5-bromo-2,4-dichlorophenyl substituent at the 2-position.
Cross-Coupling Reactions and Late-Stage Functionalization Strategies for Brominated Compounds
The bromine atom on the phenyl ring of this compound provides a strategic site for late-stage functionalization via transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is one of the most versatile methods for forming C-C bonds, reacting an aryl halide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govmdpi.comsemanticscholar.org The C-Br bond is significantly more reactive in palladium-catalyzed reactions than the C-Cl bonds, allowing for selective functionalization at the C5 position of the phenyl ring. nrochemistry.com This selectivity is based on the relative bond dissociation energies (C-Cl > C-Br > C-I), which influences the rate of the initial oxidative addition step in the catalytic cycle. nrochemistry.com By employing a suitable palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, with a base like K₂CO₃ or K₃PO₄, the bromo substituent can be coupled with various aryl, heteroaryl, or alkyl boronic acids to introduce new substituents. nih.govsemanticscholar.org
Similarly, the Sonogashira coupling reaction can be used to install an alkyne moiety by reacting the aryl bromide with a terminal alkyne. nrochemistry.comwikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.orglibretexts.org This method provides a direct route to arylalkynes, which are valuable intermediates for further transformations or as components in materials science and pharmaceutical compounds. The chemoselective nature of these cross-coupling reactions allows for the modification of the aryl core without affecting the chloro and ethanone functionalities, making it a powerful strategy for diversifying the molecular scaffold in the later stages of a synthesis.
Applications of 1 5 Bromo 2,4 Dichlorophenyl Ethanone As a Synthetic Intermediate
Role in Agrochemical Precursor Synthesis
Halogenated aromatic compounds are fundamental to the development of modern agrochemicals uni-duesseldorf.de. The specific substitution pattern of halogens on an aromatic ring can lead to potent fungicidal, herbicidal, or insecticidal activity. While direct applications of 1-(5-Bromo-2,4-dichlorophenyl)ethanone in agrochemical synthesis are not extensively documented, the role of its isomers is well-established, suggesting a similar potential.
For instance, halogen-substituted acetophenones have been identified as potent agents against root-knot nematodes, with 2,4-dichloroacetophenone showing significant nematicidal activity nih.gov. This highlights the potential of the dichlorophenyl ethanone (B97240) scaffold in developing new crop protection agents.
Research Findings:
A closely related isomer, 2-Bromo-1-(2,4-dichlorophenyl)ethanone, serves as a key intermediate in the synthesis of several widely used conazole fungicides. These fungicides rely on the 1,2,4-triazole (B32235) substructure, which is often constructed using precursors like halogenated acetophenones researchgate.net. The synthesis of these active ingredients showcases the utility of such building blocks in the agrochemical industry.
| Fungicide (Active Pharmaceutical Ingredient) | Precursor/Intermediate | Therapeutic Class |
| Propiconazole | 2-Bromo-1-(2,4-dichlorophenyl)ethanone | Fungicide |
| Imazalil | 2-Bromo-1-(2,4-dichlorophenyl)ethanone | Fungicide |
| Azaconazole | 2-Bromo-1-(2,4-dichlorophenyl)ethanone | Fungicide |
| Etaconazole | 2-Bromo-1-(2,4-dichlorophenyl)ethanone | Fungicide |
This table illustrates the established role of an isomer of this compound in the synthesis of commercial agrochemicals.
Given the structural similarities, it is plausible that this compound could be utilized in the development of novel agrochemicals, where the specific arrangement of the bromo and chloro substituents could impart unique biological activities or improved properties.
Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis
Substituted acetophenones are fundamental building blocks in the pharmaceutical industry, serving as precursors for a wide array of bioactive molecules and Active Pharmaceutical Ingredients (APIs) nih.govgoogle.com. Their utility stems from their ability to undergo various chemical transformations to form more complex heterocyclic structures, which are common motifs in drug molecules rasayanjournal.co.in.
The synthesis of novel bioactive compounds is a primary focus of pharmaceutical research, and acetophenone (B1666503) derivatives are frequently employed in this endeavor rasayanjournal.co.in. For example, they are precursors in the synthesis of drugs such as the hypnotic-sedative agent zolpidem and the antifungal agent oxiconazole nih.gov. A patent for the synthesis of the related compound 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone highlights its role as an important pharmaceutical intermediate, underscoring the value of this class of compounds in drug manufacturing google.com.
Research Findings:
Research into new therapeutic agents often involves the use of halogenated phenyl moieties. For instance, in the development of anti-inflammatory drugs, analogues of rimonabant containing a 1-(2,4-dichlorophenyl) group have been synthesized and evaluated for their biological activity nih.gov. This demonstrates the relevance of the dichlorophenyl group in medicinal chemistry. The synthesis of these analogues often starts from a corresponding ketone, indicating a potential role for this compound in similar drug discovery programs.
| Drug or Drug Class | Precursor Type | Therapeutic Application |
| Zolpidem | Acetophenone derivative | Hypnotic-sedative |
| Cinacalcet | Acetophenone derivative | Calcimimetic |
| Oxiconazole | Acetophenone derivative | Antifungal |
| Rimonabant Analogues | 1-(2,4-dichlorophenyl) moiety | Anti-inflammatory |
This table provides examples of APIs synthesized from or containing structures derived from substituted acetophenones, indicating the potential pathways for which this compound could be a valuable intermediate.
The reactivity of the ketone and the halogen atoms in this compound allows for its incorporation into a variety of molecular scaffolds, making it a potentially valuable intermediate for the synthesis of novel APIs.
Contribution to Specialty Chemical and Material Science Research
In the realm of specialty chemicals and material science, substituted acetophenones serve as versatile starting materials for the synthesis of a range of organic compounds with interesting properties wisdomlib.org. These derivatives are used to create compounds such as pyrazoles, chalcones, and chromones, which can have applications as dyes, photostabilizers, or as components in functional materials wisdomlib.org.
Aromatic ketones are considered important intermediates in chemical synthesis, and recent research has focused on developing new methods to enhance their utility, for example, by transforming them into aromatic esters for use in various synthetic reactions waseda.jpsciencedaily.com. This ongoing research expands the potential applications of compounds like this compound.
Research Findings:
The introduction of ketone groups into polymer backbones is a strategy being explored to improve the material properties of plastics. For example, the photooxidation of polyolefins to create in-chain ketones can enhance the adhesion and miscibility of mixed plastic waste, potentially for upcycling into materials with better performance nrel.gov. While this research does not directly use this compound, it illustrates the importance of the ketone functionality in material science. The highly functionalized nature of this compound makes it a candidate for creating specialized polymers or materials where its halogenated phenyl ring could impart properties such as flame retardancy or altered electronic characteristics.
The synthesis of novel bioactive compounds for various research purposes is a key area where substituted acetophenones are employed rasayanjournal.co.in. The unique combination of reactive sites in this compound makes it a valuable tool for chemists to construct diverse molecular architectures for further investigation in both medicinal chemistry and materials science.
Q & A
Q. How is 1-(5-Bromo-2,4-dichlorophenyl)ethanone synthesized, and what are the critical reaction parameters?
- Methodological Answer : While direct synthesis protocols for this compound are not fully detailed in the evidence, analogous methods for structurally related brominated acetophenones suggest a Friedel-Crafts acylation or halogenation of pre-functionalized aromatic rings. For example, similar compounds (e.g., 2-Chloro-1-(2,4-dichlorophenyl)ethanone) are synthesized using ZnCl₂ as a catalyst in glacial acetic acid under reflux conditions . Bromination steps may require controlled addition of brominating agents (e.g., Br₂ or NBS) to avoid over-substitution. Purification typically involves column chromatography or recrystallization.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : For confirming substitution patterns on the aromatic ring and verifying the acetyl group.
- IR Spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aryl-halogen bonds. Reference NIST databases (e.g., IR data for analogous compounds in CCl₄ or CS₂ solutions) for peak assignments .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₈H₅BrCl₂O, MW: 267.93 g/mol) via exact mass matching .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Fire Hazards : Use CO₂, dry powder, or foam extinguishers. Avoid water jets, as toxic fumes (e.g., HBr, Cl₂) may form. Wear self-contained breathing apparatus (SCBA) and chemical-resistant suits during firefighting .
- Spill Management : Contain spills with inert absorbents, ensure ventilation, and avoid drainage contamination. Use respirators (e.g., NIOSH-approved) if dust/aerosols are present .
- Storage : Store in sealed containers at 25–29°C, away from oxidizing agents and moisture .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for derivatives of this compound?
- Methodological Answer : Biocatalytic methods using microbial strains (e.g., Acinetobacter sp.) have demonstrated high enantioselectivity (>99% ee) for reducing ketones to chiral alcohols in structurally similar substrates. For this compound, enzymatic reduction using ketoreductases or whole-cell systems in buffered media (pH 7–8, 30–37°C) could be explored. Reaction progress should be monitored via chiral HPLC or polarimetry .
Q. What computational approaches predict the pharmacokinetic and binding properties of this compound?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to evaluate Lipinski’s rule compliance, bioavailability, and blood-brain barrier permeability. For example, analogs like 1-(2-hydroxy-5-methylphenyl)ethanone show zero Lipinski violations, suggesting favorable drug-likeness .
- Molecular Docking : Employ PyRx or AutoDock Vina to dock the compound into target proteins (e.g., antimicrobial enzymes). Optimize force fields and scoring functions to assess binding energy (ΔG) and hydrogen-bond interactions .
Q. How can structural discrepancies in crystallographic or spectral data be resolved?
- Methodological Answer : Cross-reference experimental data with authoritative databases (e.g., NIST Chemistry WebBook) for IR, MS, and NMR spectra. For crystallographic ambiguities, compare unit cell parameters (e.g., monoclinic system, space group P21/c) and bond angles with published structures of analogs like 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone . Use Rietveld refinement for XRD data to resolve atomic positional conflicts .
Q. What strategies optimize yield in halogenation reactions involving this compound?
- Methodological Answer :
- Bromination : Use N-bromosuccinimide (NBS) in anhydrous DCM under UV light for regioselective bromination. Monitor reaction progress via TLC.
- Chlorination : SOCl₂ or PCl₅ in refluxing toluene can introduce chlorine substituents. Quench excess reagents with ice-water and extract with ethyl acetate .
Data Contradiction Analysis
Q. How to address conflicting reports on reaction yields or spectral data?
- Methodological Answer :
- Reproducibility : Validate results using standardized protocols (e.g., IUPAC guidelines) and replicate experiments under inert atmospheres to exclude moisture/oxygen interference.
- Database Cross-Check : Compare NMR/IR peaks with NIST entries for 1-(2,4-dichlorophenyl)ethanone derivatives. Discrepancies in carbonyl stretches (~10 cm⁻¹ shifts) may arise from solvent polarity or crystal packing effects .
Research Applications
Q. What role does this compound play in antimicrobial research?
- Methodological Answer : Brominated acetophenones are intermediates in synthesizing antifungal agents (e.g., imidazole derivatives). For bioactivity testing, prepare derivatives via condensation with urea or thiourea, and screen against Candida spp. or Aspergillus spp. using broth microdilution assays (CLSI guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
